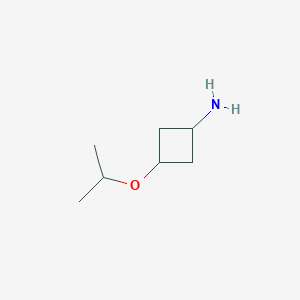
3-(3-Fluorophenyl)cyclopentan-1-amine
Overview
Description
3-(3-Fluorophenyl)cyclopentan-1-amine, also known as FPCPA, is a chemical compound. It has a molecular weight of 179.24 and its molecular formula is C11H14FN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FN/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9,11H,4-5,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . .Scientific Research Applications
Amine-Functionalized Compounds in Environmental and Material Sciences
Amine-functionalized compounds play a crucial role in environmental science, particularly in the removal of pollutants. A study by Ateia et al. (2019) discusses the efficiency of amine-containing sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, showcasing the critical role of amine functionalities in water treatment technologies Ateia et al., 2019. Similarly, amine-functionalized metal–organic frameworks (MOFs) have been reviewed for their structural, synthetic, and application-oriented aspects, particularly highlighting their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities Lin et al., 2016.
Biomedical Applications of Amine-Functionalized Compounds
In the biomedical field, amine functionalities are integral to the development of novel diagnostic and therapeutic agents. The toxicity of organic fluorophores, which are essential in molecular imaging, has been reviewed with an emphasis on their application in vivo for cancer diagnosis Alford et al., 2009. This highlights the importance of understanding the biocompatibility and safety of these compounds. Furthermore, bio-inspired adhesive materials, such as catechol-conjugated chitosan, leverage amine functionalities to enhance their adhesive properties for medical applications, demonstrating the versatility of amine-functionalized compounds in creating biocompatible and effective biomedical materials Ryu et al., 2015.
Analytical and Synthetic Chemistry Applications
Amine-functionalized compounds are pivotal in analytical and synthetic chemistry for the development of novel methodologies and materials. The catalytic transformation of biomass-derived furfurals into cyclopentanones, highlighting the role of amine functionalities in catalyzing these reactions, underscores the potential of these compounds in sustainable chemistry and material science Dutta & Bhat, 2021. Additionally, the selective catalytic reduction of aromatic nitro compounds into amines and related derivatives using CO illustrates the critical role of amine functionalities in facilitating these chemical transformations Tafesh & Weiguny, 1996.
Safety and Hazards
The safety information for 3-(3-Fluorophenyl)cyclopentan-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
properties
IUPAC Name |
3-(3-fluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9,11H,4-5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEOLQMEORRYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





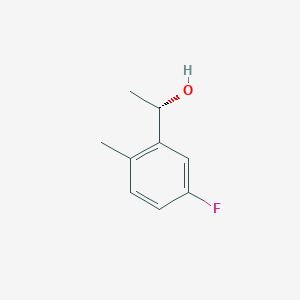
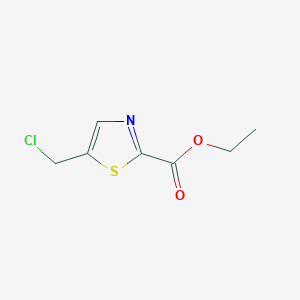



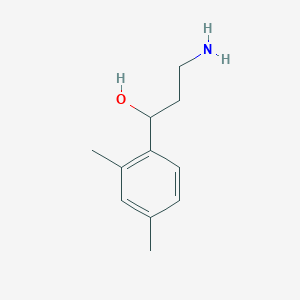
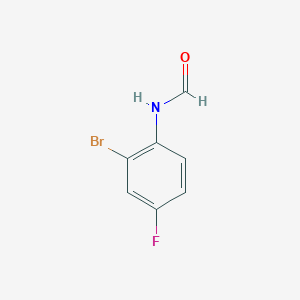


![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
